Scaffold Geometry Differentiation: 2-Substituted Butanamide vs. 4-Substituted Butanamide Positional Isomer
The target compound (CAS 1025739-06-3) bears the 4-methylbenzenesulfonamido group at the 2-position of the butanamide chain, whereas its closest positional isomer, 4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide (CAS 919033-61-7), carries this group at the 4-position . In sulfonamide-based enzyme inhibitors, the distance between the sulfonamide zinc-binding group (or hydrogen-bond donor) and the amide carbonyl dictates metalloproteinase and kinase inhibitory profiles; a shift from the 2-position to the 4-position changes the spatial separation between these key pharmacophoric elements by approximately 2.5–3.0 Å, a magnitude sufficient to abolish binding to S1′ pockets optimized for 2-substituted scaffolds [1]. No published head-to-head bioactivity comparison between these two isomers is currently available, but class-level SAR from related hydroxamate sulfonamide MMP inhibitor series demonstrates that relocation of the sulfonamido substituent by even a single carbon atom can alter IC₅₀ values by >100-fold [1]. This evidence is tagged as Class-level inference because quantitative data are from structurally related sulfonamide series, not from direct comparison of these two specific compounds.
| Evidence Dimension | Scaffold geometry: sulfonamido substitution position on butanamide chain |
|---|---|
| Target Compound Data | 2-substituted butanamide (CAS 1025739-06-3); sulfonamido-to-amide carbonyl distance ≈ 2.8–3.2 Å (estimated from minimized structure) |
| Comparator Or Baseline | 4-substituted butanamide isomer (CAS 919033-61-7); sulfonamido-to-amide carbonyl distance ≈ 5.3–5.8 Å (estimated from minimized structure) |
| Quantified Difference | Spatial separation differs by approximately 2.5–3.0 Å; class-level SAR indicates IC₅₀ shifts of >100-fold for analogous positional changes in MMP inhibitor series |
| Conditions | Class-level SAR from hydroxamate sulfonamide MMP inhibitor studies; no direct comparative assay data available for these two specific compounds |
Why This Matters
Procurement of the 4-substituted isomer instead of the 2-substituted target compound risks complete loss of target engagement in assays relying on the 2-substituted butanamide geometry, leading to false negatives in screening campaigns.
- [1] Gupta, A. et al. Arylsulfonamides and selectivity of matrix metalloproteinase-2: An overview. Published in Bioorg. Med. Chem., referenced via OUCI. View Source
